molecular formula C16H23FN2O3S B6982790 3-fluoro-N-[1-(oxan-4-yl)piperidin-4-yl]benzenesulfonamide

3-fluoro-N-[1-(oxan-4-yl)piperidin-4-yl]benzenesulfonamide

Cat. No.: B6982790
M. Wt: 342.4 g/mol
InChI Key: GUDVKGTTZXTUAB-UHFFFAOYSA-N
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Description

3-fluoro-N-[1-(oxan-4-yl)piperidin-4-yl]benzenesulfonamide: is a synthetic organic compound that features a fluorine atom, a piperidine ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-[1-(oxan-4-yl)piperidin-4-yl]benzenesulfonamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized from piperidine-4-carboxylic acid.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as 1,3-difluorobenzene.

    Sulfonamide Formation: The benzenesulfonamide group is introduced through sulfonation reactions using sulfonyl chlorides.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the benzenesulfonamide moiety.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Formation of N-oxides or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a synthetic intermediate.

Biology:

  • Investigated for its potential as a bioactive compound.
  • Studied for its interactions with biological targets.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Used in the development of new materials and chemical processes.
  • Investigated for its potential applications in agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[1-(oxan-4-yl)piperidin-4-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the piperidine ring play crucial roles in its binding affinity and selectivity. The compound may modulate the activity of its targets through inhibition or activation, leading to various biological effects.

Comparison with Similar Compounds

  • 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
  • 4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine

Comparison:

  • Structural Differences: While similar compounds may share the piperidine ring and fluorine atom, the presence of the oxan-4-yl group and the benzenesulfonamide moiety in 3-fluoro-N-[1-(oxan-4-yl)piperidin-4-yl]benzenesulfonamide makes it unique.
  • Reactivity: The unique functional groups in this compound may result in different reactivity and chemical behavior compared to similar compounds.
  • Applications: The specific structure of this compound may confer unique biological and pharmacological properties, making it suitable for different applications in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

3-fluoro-N-[1-(oxan-4-yl)piperidin-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O3S/c17-13-2-1-3-16(12-13)23(20,21)18-14-4-8-19(9-5-14)15-6-10-22-11-7-15/h1-3,12,14-15,18H,4-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDVKGTTZXTUAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NS(=O)(=O)C2=CC=CC(=C2)F)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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